molecular formula C18H18FNO4 B6412449 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261907-23-6

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6412449
CAS RN: 1261907-23-6
M. Wt: 331.3 g/mol
InChI Key: HVYMVGXKXNDPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% (2-FBA-95) is a synthetic compound used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a biochemical tool, and as a fluorescent labeling agent.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a biochemical tool, and as a fluorescent labeling agent. It is also used to study enzyme kinetics and protein-protein interactions. It is also used in the study of enzyme-substrate interactions, as well as in the study of enzyme inhibition. Furthermore, it is used to study the structure and function of proteins, as well as to study the biological effects of drugs.

Mechanism of Action

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% acts as a reversible inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate to the enzyme. This prevents the enzyme from catalyzing the reaction, resulting in inhibition of the enzyme. The inhibition is reversible, meaning that the enzyme can be reactivated when the inhibitor is removed.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit several enzymes, including acetylcholinesterase, tyrosine hydroxylase, and trypsin. It has also been shown to inhibit the uptake of neurotransmitters, including serotonin and dopamine. Furthermore, it has been shown to inhibit the release of calcium from intracellular stores. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in a variety of solvents, making it easy to use in a wide range of experiments. It is also relatively inexpensive, making it a cost-effective reagent. Furthermore, it is a reversible inhibitor, meaning that it can be used to study enzyme inhibition without permanently inactivating the enzyme. However, it is important to note that 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is not a specific inhibitor, meaning that it can inhibit multiple enzymes. This can make it difficult to accurately determine the effect of the inhibitor on a particular enzyme.

Future Directions

The future of 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is promising. It has a wide range of applications in scientific research and its versatility makes it a useful tool for scientists. There are a number of potential future directions for 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%. These include further research into its effects on enzyme inhibition, its use as a fluorescent labeling agent, and its use in the study of protein-protein interactions. Additionally, further research into its anti-inflammatory and anti-oxidant effects could yield valuable insights into the biological effects of this compound. Finally, further research into the structure and function of proteins could lead to the development of new and improved drugs and therapies.

Synthesis Methods

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is synthesized from 3-bromo-4-chloro-benzaldehyde and 2-(4-aminophenyl)-5-fluorobenzoic acid. The reaction is carried out in a mixture of dichloromethane and acetonitrile. The reaction is completed in two steps. In the first step, the 3-bromo-4-chloro-benzaldehyde is reacted with 2-(4-aminophenyl)-5-fluorobenzoic acid in the presence of a base, such as potassium carbonate. In the second step, the resulting product is treated with a solution of methanesulfonyl chloride in dichloromethane. This reaction yields 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% in a yield of 95%.

properties

IUPAC Name

5-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-8-7-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMVGXKXNDPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid

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